molecular formula C23H24N4O3S B2409046 N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 1112430-75-7

N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2409046
CAS No.: 1112430-75-7
M. Wt: 436.53
InChI Key: FRODNJYMKVESPH-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-4-27-22(29)21-20(17-12-16(30-3)10-11-18(17)26(21)2)25-23(27)31-14-19(28)24-13-15-8-6-5-7-9-15/h5-12H,4,13-14H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRODNJYMKVESPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core fused with an indole structure, which is known to enhance its biological activity. The presence of the thioacetamide group contributes to its reactivity and potential interactions with biological targets.

Biological Activities

  • Antiviral Activity :
    • Recent studies suggest that compounds similar to N-benzyl derivatives exhibit significant antiviral properties. For instance, heterocycles have been shown to inhibit viral replication by targeting RNA polymerases in various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .
    • In vitro assays demonstrated that certain derivatives could achieve IC50 values as low as 0.26 μM against HCV NS5B polymerase, indicating potent antiviral efficacy .
  • Anticancer Properties :
    • The compound's structural analogs have been evaluated for anticancer activity, particularly against various cancer cell lines. Research indicates that modifications in the heterocyclic framework can lead to enhanced cytotoxicity against cancer cells .
    • A study highlighted that thiazolidinone derivatives related to this compound showed IC50 values in the micromolar range against multiple cancer cell lines .
  • Antimicrobial Activity :
    • The compound has also been assessed for antibacterial properties. Similar heterocycles have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown activity comparable to standard antibiotics like ciprofloxacin at concentrations as low as 50 μg/well .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Binding : It is hypothesized that the compound could interact with specific receptors or proteins within cells, modulating signaling pathways essential for cell survival and replication.

Study 1: Antiviral Efficacy

A recent study investigated the antiviral properties of a series of pyrimidine-based compounds, including N-benzyl derivatives. The results indicated that modifications at the nitrogen positions significantly influenced their efficacy against HCV.

CompoundIC50 (μM)Virus Target
Compound A0.26HCV NS5B
Compound B0.35HIV RT

Study 2: Anticancer Activity

Another research focused on evaluating the cytotoxic effects of thiazolidinone derivatives related to this compound on various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound CMCF7 (Breast Cancer)12.5
Compound DA549 (Lung Cancer)15.0

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with structural similarities to N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. These studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation
A study evaluated synthesized derivatives against multiple bacterial strains. The results indicated that modifications in the indole structure significantly influenced their efficacy. The minimal inhibitory concentrations (MIC) for effective compounds ranged from 37.9 to 113.8 μM against strains such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.

Anticancer Activity

The anticancer properties of pyrimidoindole derivatives have been extensively explored. In vitro studies indicate that such compounds can induce apoptosis in cancer cell lines by targeting critical signaling pathways like PI3K/AKT/mTOR.

Research Findings

  • Cell Cycle Arrest : Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
  • Mechanism of Action : The observed cytotoxicity is often linked to the inhibition of key proteins involved in cell survival, suggesting that N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-y)thio)acetamide may exhibit similar mechanisms.

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